Distinctive Hydrogen-Bonding Pharmacophore Profile
The target compound presents a balanced hydrogen-bonding profile (HBD=1, HBA=5) that distinguishes it from two of its closest commercially available azepane-oxadiazole analogs. 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride (CAS 1461709-00-1) lacks the pyrazole ring entirely, resulting in a reduced HBA count of ~3 and the absence of the pyrazole N2 as an additional H-bond acceptor. Conversely, 3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole (CAS 1461869-14-6) replaces the N-methylpyrazole with a phenyl ring, which eliminates the N-methyl H-bond acceptor and alters the π-system character. The intermediate HBA count of 1461705-78-1 (HBA=5), contributed by the oxadiazole (2 N + 1 O), the pyrazole (2 N), and the azepane NH, provides a distinctive pharmacophoric vector set not replicated by either analog .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | HBA = 5 (oxadiazole 2N+1O, pyrazole 2N, azepane 1N) |
| Comparator Or Baseline | 2-(1,2,4-Oxadiazol-3-yl)azepane HCl (CAS 1461709-00-1): HBA ~3 (no pyrazole). 3-(Azepan-2-yl)-5-phenyl-1,2,4-oxadiazole (CAS 1461869-14-6): HBA ~4 (phenyl replaces N-methylpyrazole). |
| Quantified Difference | Target HBA = 5 vs. ~3 for the des-pyrazole analog and ~4 for the phenyl analog (estimated from structural analysis). |
| Conditions | Structural enumeration from PubChem chemical records; HBA values estimated based on standard heteroatom counts (N, O). |
Why This Matters
A differentiated HBA profile directly impacts target binding capacity and aqueous solubility, both critical for fragment-based screening and lead optimization campaigns.
- [1] PubChem Compound Summary for CID 75451169, Computed Properties: H-Bond Donor Count=1, H-Bond Acceptor Count=5. https://pubchem.ncbi.nlm.nih.gov/compound/75451169 (accessed May 2026). View Source
